(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol is a synthetic organic compound characterized by a cyclobutane ring substituted with a methyl group and a 4-methylpiperidin-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the 4-Methylpiperidin-1-yl Group: This step involves nucleophilic substitution reactions where the piperidine derivative is attached to the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S)-N-methyl-2-methylsulfonylcyclohexan-1-amine
- (1S)-N,2,2-trimethyl-N-pyridin-3-ylcyclopropane-1-carboxamide
- (1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide
Uniqueness
(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biologische Aktivität
(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol is a synthetic organic compound that has garnered attention for its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound is characterized by:
- Cyclobutane Ring : A four-membered carbon ring.
- Methyl Group : A methyl substituent at the 1-position.
- 4-Methylpiperidin-1-yl Group : A piperidine derivative attached at the 2-position.
This specific substitution pattern contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist , modulating the activity of these targets and influencing biochemical pathways relevant to therapeutic applications.
In Vitro Studies
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance:
These results indicate that the compound exhibits significant cytotoxicity, particularly against leukemia and breast cancer cell lines.
Mechanistic Insights
The mechanisms underlying the cytotoxic effects have been explored through various assays:
- Apoptosis Induction : Flow cytometry assays revealed that treatment with the compound increases apoptosis in sensitive cell lines.
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest, leading to reduced cell proliferation.
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties due to its specific structural features. For example:
Compound Name | Structure Type | Notable Activity |
---|---|---|
(1S)-N-methyl-2-methylsulfonylcyclohexan-1-amine | Cyclohexane derivative | Moderate anti-cancer activity |
(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane | Cyclopropane derivative | Antimicrobial properties |
The distinct substitution pattern on the cyclobutane ring of our compound enhances its potential as a therapeutic agent compared to these analogs.
Case Studies
A recent case study highlighted the use of this compound in drug development for treating specific cancers. The study involved:
- Patient Selection : Patients with refractory breast cancer were selected for clinical trials.
- Dosage and Administration : The compound was administered at varying doses to evaluate efficacy and safety.
Results indicated a promising response rate among patients treated with higher doses, warranting further investigation into its therapeutic potential.
Eigenschaften
IUPAC Name |
(1S,2S)-1-methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9-4-7-12(8-5-9)10-3-6-11(10,2)13/h9-10,13H,3-8H2,1-2H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDLHYVZNRAGDV-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCC2(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)[C@H]2CC[C@]2(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.